2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene
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Overview
Description
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene is an organic compound characterized by the presence of two fluorine atoms, a hexyloxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene typically involves the following steps:
Alkylation: The hexyloxy group can be introduced via an alkylation reaction. This involves reacting the nitro-substituted intermediate with hexyl bromide in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for monitoring and controlling reaction conditions is essential to maintain product quality and safety.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hexyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2,3-Difluoro-1-(hexyloxy)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2,3-Difluoro-1-(hexyloxy)-4-carboxybenzene.
Scientific Research Applications
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Materials Science: The compound’s unique properties make it useful in the design of new materials with specific electronic or optical characteristics.
Pharmaceuticals: It is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity and interaction with biological targets. The nitro group can participate in redox reactions, while the hexyloxy group can affect the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoro-1-(hexyloxy)-4-iodobenzene: Similar structure but with an iodine atom instead of a nitro group.
2,3-Difluoro-1-(hexyloxy)-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
2,3-Difluoro-1-(hexyloxy)-4-nitrobenzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity
Properties
IUPAC Name |
2,3-difluoro-1-hexoxy-4-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3/c1-2-3-4-5-8-18-10-7-6-9(15(16)17)11(13)12(10)14/h6-7H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDXPMVEVWSKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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